



Application Notes and Protocols: Analyzing TIS108-Induced Gene Expression Changes

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Compound of Interest		
Compound Name:	TIS108	
Cat. No.:	B2844129	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

TIS108 is a triazole-type inhibitor of strigolactone (SL) biosynthesis, a class of phytohormones that regulate various aspects of plant development.[1][2][3] By inhibiting SL synthesis, **TIS108** induces a state of SL deficiency, leading to characteristic physiological changes such as increased shoot branching and altered root architecture.[1][2][3] At the molecular level, this inhibition triggers a feedback mechanism, resulting in the upregulation of SL biosynthesis genes, including MAX3 and MAX4 in Arabidopsis thaliana.[1][2] Understanding the global gene expression changes induced by **TIS108** is crucial for elucidating the complete downstream effects of SL signaling and for the development of novel plant growth regulators.

These application notes provide a comprehensive workflow for analyzing **TIS108**-induced gene expression changes in the model plant Arabidopsis thaliana. The protocol outlines a combination of genome-wide transcriptomic analysis using RNA sequencing (RNA-seq) and subsequent validation of key differentially expressed genes (DEGs) by quantitative real-time PCR (qRT-PCR).

Signaling Pathway Overview

TIS108 acts by inhibiting the biosynthesis of strigolactones. This leads to a reduction in the downstream signaling cascade that is normally initiated by SL binding to its receptor, D14. In the absence of SLs, transcriptional repressors like D53/SMXLs remain active, suppressing the



Methodological & Application

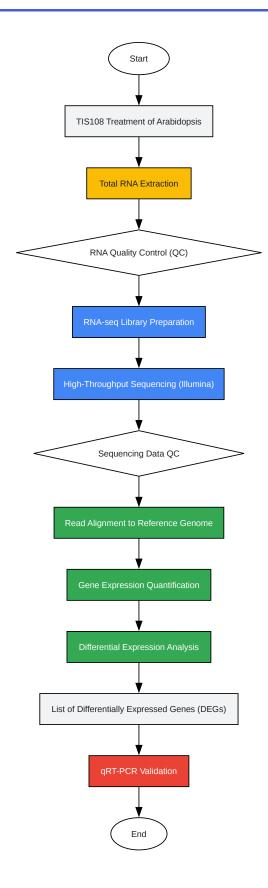
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expression of SL-responsive genes. The inhibition of SL synthesis by **TIS108** therefore mimics the SL-deficient state, leading to the persistent repression of these target genes. Furthermore, the plant's homeostatic mechanisms attempt to compensate for the lack of SLs by upregulating the expression of genes involved in the SL biosynthetic pathway.









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